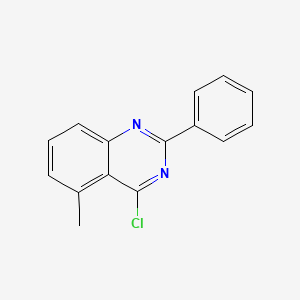

4-氯-5-甲基-2-苯基喹唑啉

描述

4-Chloro-5-methyl-2-phenyl-quinazoline is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry . Quinazolines possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . 4-Chloro-5-methyl-2-phenyl-quinazoline has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .

Synthesis Analysis

Quinazolines and quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a focus of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Molecular Structure Analysis

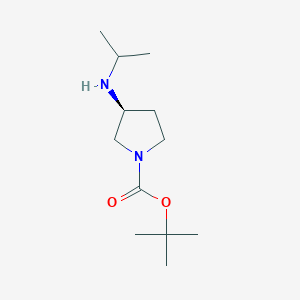

The molecular structure of 4-Chloro-5-methyl-2-phenyl-quinazoline is represented by the linear formula C15H11ClN2 . The InChI code for this compound is 1S/C15H11ClN2/c1-10-6-5-9-12-13 (10)14 (16)18-15 (17-12)11-7-3-2-4-8-11/h2-9H,1H3 .

Chemical Reactions Analysis

Quinazolinones and quinazolines are important chemical structures for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .

Physical and Chemical Properties Analysis

The physical form of 4-Chloro-5-methyl-2-phenyl-quinazoline is a white solid . It has a molecular weight of 254.72 .

科学研究应用

轴手性配体的合成

该化合物用于合成含喹唑啉的轴手性膦胺配体,这些配体在不对称催化中具有重要价值 .

将酚类转化为苯胺

它用作将酚类转化为苯胺的试剂,苯胺是制药和农用化学品的重要中间体 .

抗锥虫剂

4-氯-5-甲基-2-苯基喹唑啉参与合成硝基三唑胺或硝基咪唑胺,这些化合物表现出抗锥虫活性以及哺乳动物细胞毒性 .

光致变色行为研究

包括 4-氯-5-甲基-2-苯基喹唑啉在内的喹唑啉支架的独特光致变色行为已被用于阐明细胞信号传导过程 .

生物活性分子的合成

该化合物可用于合成各种生物活性分子,包括具有潜在抗癌特性的分子 .

药物发现和优化

喹唑啉衍生物在药物发现中具有重要意义,因为它们具有广泛的生物制药活性,包括抗肿瘤临床应用 .

生物活性研究

作用机制

Target of Action

Quinazoline derivatives, a class of compounds to which 4-chloro-5-methyl-2-phenyl-quinazoline belongs, are known to exhibit a wide range of pharmacological activities . These activities include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets can vary depending on the exact structure of the quinazoline derivative.

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure of the quinazoline derivative and its target.

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as cell death in the case of anti-cancer activity .

Result of Action

Given the known activities of quinazoline derivatives, it is likely that the compound could have effects such as inhibition of cell growth or induction of cell death in the case of anti-cancer activity .

未来方向

Future directions for the study and application of 4-Chloro-5-methyl-2-phenyl-quinazoline could include further exploration of its biological activities and potential uses in medicinal chemistry . For instance, the compound with diethyl substitution showed the highest activity, suggesting that future replacements for optimization could be explored .

生化分析

Biochemical Properties

4-Chloro-5-methyl-2-phenyl-quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including 4-Chloro-5-methyl-2-phenyl-quinazoline, have been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt cell signaling pathways that are crucial for cell growth and proliferation.

Cellular Effects

4-Chloro-5-methyl-2-phenyl-quinazoline affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway . This pathway is essential for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.

Molecular Mechanism

The molecular mechanism of 4-Chloro-5-methyl-2-phenyl-quinazoline involves its interaction with specific biomolecules. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways. Additionally, 4-Chloro-5-methyl-2-phenyl-quinazoline can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5-methyl-2-phenyl-quinazoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methyl-2-phenyl-quinazoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 4-Chloro-5-methyl-2-phenyl-quinazoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

4-Chloro-5-methyl-2-phenyl-quinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 4-Chloro-5-methyl-2-phenyl-quinazoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects.

Subcellular Localization

4-Chloro-5-methyl-2-phenyl-quinazoline exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes.

属性

IUPAC Name |

4-chloro-5-methyl-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJDIIICHHISEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696120 | |

| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-13-4 | |

| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate](/img/structure/B1501667.png)

![Propan-2-yl 8-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1501677.png)

![tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate](/img/structure/B1501708.png)

![tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate](/img/structure/B1501709.png)